N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and indole moieties
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-8-24-11-14)17-6-3-9-25-17/h1-11,21,23H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWXRXKKIDMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like Suzuki-Miyaura coupling or Stille coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of solvents, reagents, and catalysts would be carefully selected to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-one derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide as an antiviral agent. Research has indicated that compounds with similar structural motifs exhibit significant activity against various viruses, including HIV and Dengue virus. For instance, derivatives of indole have been shown to inhibit viral replication effectively, suggesting that this compound could be further explored for its antiviral properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that compounds containing thiophene and furan rings demonstrate promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Potential
This compound has been studied for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of furan and thiophene groups enhances charge transport properties, making it a candidate for further research in this area .
Summary of Key Findings
| Application Area | Potential Activities | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral, Antimicrobial, Anticancer | Effective against HIV and Dengue; disrupts microbial membranes; induces apoptosis in cancer cells |
| Material Science | Organic Electronics | Suitable for OLEDs and photovoltaics due to enhanced charge transport properties |
Case Studies
- Antiviral Activity Study : A study published in Molecules reported that derivatives similar to this compound showed IC50 values significantly lower than standard antiviral agents, indicating superior efficacy .
- Antimicrobial Evaluation : Research conducted on thiophene derivatives demonstrated that compounds with similar structures exhibited potent antibacterial activity against Gram-positive bacteria, suggesting a viable path for developing new antibiotics .
- Material Application Research : Investigations into the use of indole-based compounds in OLED technology revealed promising results regarding their efficiency and stability as light-emitting materials .
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as indole-3-carboxamides and indole-2-carboxylates, as well as furan and thiophene derivatives with various substituents.
Uniqueness
What sets N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide apart is its unique combination of three different heterocyclic moieties. This structural complexity provides a diverse range of chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a unique structural configuration, including a furan ring, a thiophene moiety, and an indole backbone. Its molecular formula is , with a molecular weight of 303.3 g/mol .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives, including those structurally similar to this compound, have shown effectiveness against several pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 4a | 0.30 | Escherichia coli |
The compound's mechanism of action likely involves binding to specific enzymes or disrupting bacterial cell wall synthesis, which is common among many antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells.
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways involved in cell cycle regulation .
The biological activity of this compound is facilitated by its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Signal Transduction Modulation : It can modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Biofilm Disruption : Studies have shown that it can inhibit biofilm formation in bacterial pathogens, enhancing its efficacy as an antimicrobial agent .
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on the compound's derivatives revealed that certain modifications significantly enhanced their antimicrobial potency against resistant strains of bacteria .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound induced significant apoptosis in A549 lung cancer cells, with a notable decrease in cell viability observed at low concentrations .
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Indole Core Functionalization : The 1H-indole-2-carboxylic acid scaffold is activated using coupling agents like HATU or EDCl, enabling amide bond formation .
Hydroxyethyl Linker Installation : A Mannich-type reaction or nucleophilic substitution introduces the 2-hydroxyethyl group, incorporating furan-3-yl and thiophen-2-yl substituents. Evidence from similar compounds suggests using thiophene/furan-substituted epoxides or aldehydes as intermediates .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., methanol/water) is critical for isolating the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
